molecular formula C20H17N3O3 B1222540 6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester

6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester

Cat. No. B1222540
M. Wt: 347.4 g/mol
InChI Key: NIKOGSHEFBGJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Powder Diffraction : A related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was analyzed using X-ray powder diffraction. This technique is crucial for understanding the crystalline structure of such compounds, which can be important in drug development and material science applications (Qing Wang et al., 2017).

Chemical Transformations and Derivatives

  • Functionalization and Cyclization Reactions : Functionalization and cyclization of pyrazole-carboxylic acid derivatives, which are structurally similar to the compound , have been studied. These reactions are vital for creating various ester or amide derivatives, which can lead to the development of new compounds with potential applications in medicinal chemistry (Y. Akçamur et al., 1997).

  • Synthesis of Novel Heterocycles : Synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles from similar compounds has been explored. Such synthetic processes are significant for creating new molecules that could be tested for various pharmacological activities (A. K. Kamal El‐Dean et al., 2018).

Biological Evaluation

  • Anticancer and Anti-inflammatory Potential : Research has been conducted on pyrazolopyrimidines derivatives, which are structurally related to the compound of interest, to evaluate their anticancer and anti-inflammatory properties. This highlights the potential of similar compounds in therapeutic applications (A. Rahmouni et al., 2016).

  • Antiviral Activity : Studies on pyrazolopyridine derivatives have shown promising results in antiviral activity, suggesting the potential for compounds like 6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester in virology research (A. Bernardino et al., 2007).

properties

Product Name

6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H17N3O3/c1-3-25-20(24)15-12-16(17-10-7-11-26-17)21-19-18(15)13(2)22-23(19)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3

InChI Key

NIKOGSHEFBGJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester
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6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester

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